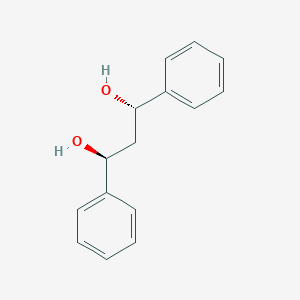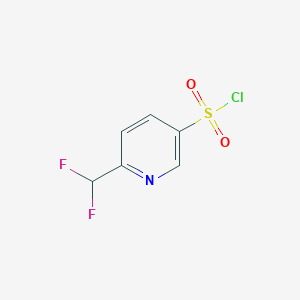
2-(Difluoromethyl)pyridine-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(Difluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic addition: The difluoromethyl group can participate in electrophilic addition reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic addition: Reagents such as halogens and acids can be used.
Oxidation and reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic addition: Products vary depending on the electrophile used.
Oxidation and reduction: Products include various oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-(Difluoromethyl)pyridine-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Difluoromethyl)pyridine-5-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The difluoromethyl group can participate in electrophilic addition reactions, further diversifying the compound’s reactivity .
類似化合物との比較
Similar Compounds
- 2-(Difluoromethyl)pyridine-5-sulfonyl fluoride
- 2-(Difluoromethyl)pyridine-5-sulfonyl bromide
- 2-(Difluoromethyl)pyridine-5-sulfonyl iodide
Uniqueness
2-(Difluoromethyl)pyridine-5-sulfonyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of both the difluoromethyl and sulfonyl chloride groups. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C6H4ClF2NO2S |
|---|---|
分子量 |
227.62 g/mol |
IUPAC名 |
6-(difluoromethyl)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)4-1-2-5(6(8)9)10-3-4/h1-3,6H |
InChIキー |
OJHMGWWFPJPAMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


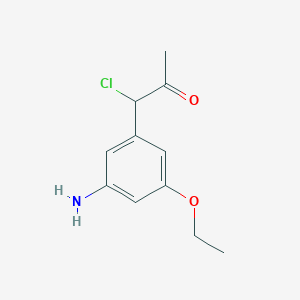
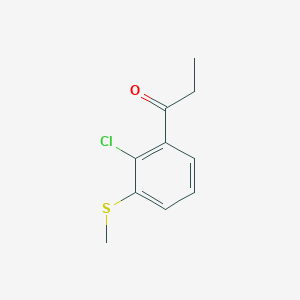
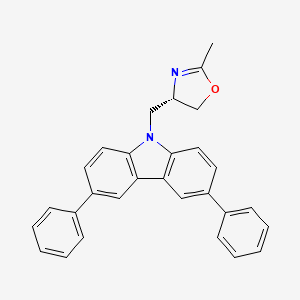
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
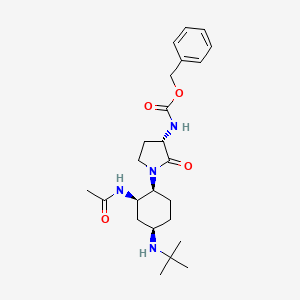
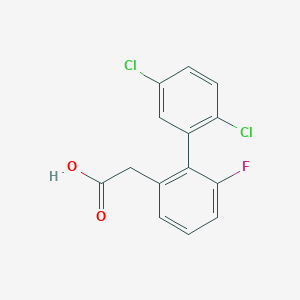
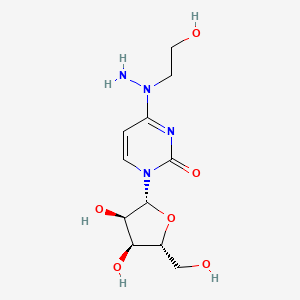
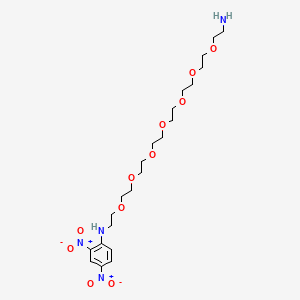
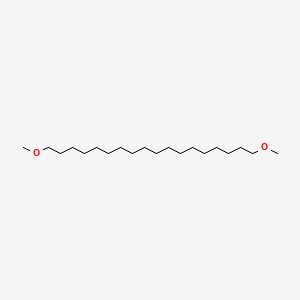
![(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone](/img/structure/B14074161.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
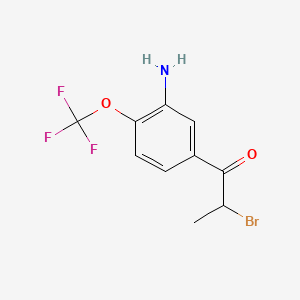
![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)
